molecular formula C8H14ClNO2 B6193996 (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride CAS No. 2679950-30-0

(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride

Cat. No.: B6193996
CAS No.: 2679950-30-0
M. Wt: 191.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride is a chiral amino acid derivative with a unique cyclopentene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclopentene ring, which can be achieved through various methods such as Diels-Alder reactions or ring-closing metathesis.

    Amino Acid Introduction: The cyclopentene ring is then functionalized to introduce the amino acid moiety. This can be done through amination reactions using reagents like ammonia or amines under specific conditions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amino acid derivative with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentene ring or the amino acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid: The non-hydrochloride form of the compound.

    (2S)-2-amino-3-(cyclopent-1-en-1-yl)butanoic acid: A similar compound with an extended carbon chain.

    (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid methyl ester: The methyl ester derivative.

Uniqueness

(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride is unique due to its specific cyclopentene ring structure and chiral center, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2679950-30-0

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.